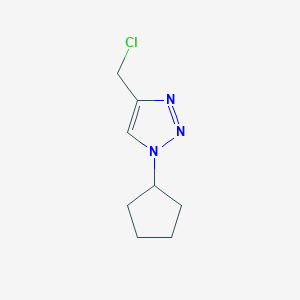
1-cinnamyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-cinnamyl-1H-pyrrole-3-carboxylic acid, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can be represented by the SMILES stringCN1C=CC(=C1)C(=O)O . This indicates that the molecule consists of a pyrrole ring attached to a cinnamyl group and a carboxylic acid group. Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
1-Cinnamyl-1H-pyrrole-3-carboxylic acid is a powder . Its empirical formula isC5H5NO2 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Synthesis of Cholecystokinin Antagonists
Pyrrole-3-carboxylic acid is used in synthesizing cholecystokinin antagonists, which are substances that block the action of cholecystokinin, a digestive hormone. This application could be relevant for 1-cinnamyl-1H-pyrrole-3-carboxylic acid in developing new treatments for digestive disorders .
Benzopyran Antihypertensives Production
This compound serves as a precursor in the production of benzopyran antihypertensives, which are medications used to treat high blood pressure. The cinnamyl group in 1-cinnamyl-1H-pyrrole-3-carboxylic acid might offer unique properties to these antihypertensive agents .
Azepinediones Synthesis
It is utilized in synthesizing azepinediones, which have potential pharmacological activities. The unique structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid could lead to novel azepinedione derivatives with specific therapeutic uses .
Biosensor Applications
The related compound COOH-Py can form multi-layered films with gold nanoparticles and nickel oxide, used in biosensors1-cinnamyl-1H-pyrrole-3-carboxylic acid could similarly be applied in biosensor technology for detecting various biological markers .
Photothermal Therapy
It may be used in photoacoustic imaging-based photothermal therapy, a treatment that uses light to produce heat to destroy cancer cells. The cinnamyl group could enhance the compound’s absorption of light, making it more effective in this application .
Microsensor Electrode Arrays
Electropolymerized thin films of related compounds find applications as microsensor electrode arrays. These arrays can be used in various sensing applications, and 1-cinnamyl-1H-pyrrole-3-carboxylic acid might provide improved sensitivity or selectivity .
Serotonin Determination
Pyrrole-3-carboxylic acid is used for preparing electrodes to determine serotonin levels in blood serum and urine samples. With its structural differences, 1-cinnamyl-1H-pyrrole-3-carboxylic acid could be used to develop more selective sensors for serotonin detection .
Safety And Hazards
While specific safety and hazard information for 1-cinnamyl-1H-pyrrole-3-carboxylic acid is not available, pyrrole-3-carboxylic acid, a related compound, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is advised to handle it with appropriate personal protective equipment .
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUDPSJLRUDDY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cinnamyl-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
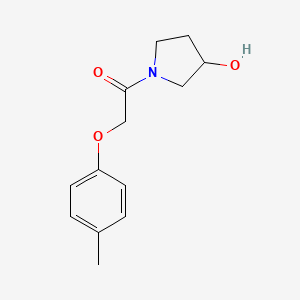


![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)
![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
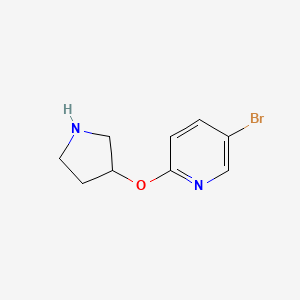
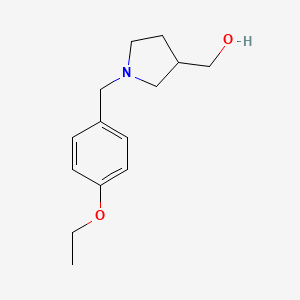
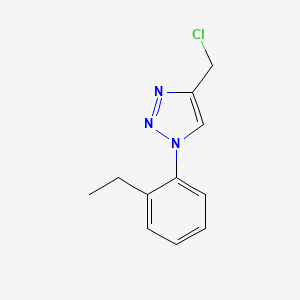
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
